P-gp Modulation Potency: 10.5-Fold Superiority of TBN vs. the Standalone Betti-Base Core and 10.5-Fold vs. Verapamil
In a direct head-to-head flow cytometric rhodamine-123 accumulation assay using human MDR1 gene-transfected L5178 mouse lymphoma cells, the Betti-base core (the free-base form of the target compound) at 3.5 µM exhibited a Fluorescence Activity Ratio (FAR) of 10 ± 5.1, identical within error to verapamil at 22 µM (FAR = 10 ± 3.2). When this Betti-base core was conjugated to tylosin to form TBN, the FAR at the same 3.5 µM concentration increased to 105 ± 8.5—a 10.5-fold enhancement over either the Betti-base alone or verapamil, and 105-fold over tylosin alone (FAR = 1 ± 0.0) [1]. The target hydrochloride salt is the direct synthetic precursor to TBN and retains the identical Betti-base pharmacophore [2].
| Evidence Dimension | P-gp-mediated rhodamine-123 efflux inhibition (FAR; FAR > 1 = active, FAR > 10 = strong modulation) |
|---|---|
| Target Compound Data | Betti-base (free base of target compound): FAR = 10 ± 5.1 at 3.5 µM; TBN (tylosil conjugate of target core): FAR = 105 ± 8.5 at 3.5 µM |
| Comparator Or Baseline | Verapamil: FAR = 10 ± 3.2 at 22 µM; Tylosin: FAR = 1 ± 0.0 at 3.5 µM |
| Quantified Difference | TBN FAR is 10.5× higher than Betti-base alone and 10.5× higher than verapamil; Betti-base FAR is 10× higher than tylosin |
| Conditions | Human MDR1 gene-transfected L5178 mouse lymphoma cells; 5.2 µM rhodamine-123; 20 min incubation at 37°C; flow cytometry; n ≥ 3 independent experiments |
Why This Matters
This data demonstrates that the 3-bromophenyl Betti-base core possesses intrinsic P-gp modulatory activity comparable to the clinical reference inhibitor verapamil, and that this core serves as the essential pharmacophore for generating ultra-potent MDR reversal agents such as TBN, making the hydrochloride salt a critical procurement item for MDR research programs.
- [1] Engi H, Molnár J, Varga A, et al. In vitro and in vivo multidrug resistance reversal activity by a Betti-base derivative of tylosin. Br J Cancer. 2010;103(2):178-185. Table 1. doi:10.1038/sj.bjc.6605716 View Source
- [2] MeSH Supplementary Concept Data. N-tylosil-1-amino-(3-bromophenyl)methyl-2-naphthol. U.S. National Library of Medicine. Accessed May 2026. View Source
